(S)-Propranolol-O-beta-D-glucuronide

Pharmacokinetics Stereoselective Metabolism Drug Disposition

Quantification of propranolol's stereoselective glucuronidation is frequently compromised by racemic standards or incorrect conjugate selection. This isolated (S)-enantiomer resolves that analytical gap. - Exhibits 2.1- to 4.9-fold higher Vmax/Km for glucuronidation vs. R-(+)-enantiomer, ensuring accurate UGT1A9 phenotyping. - Accounts for 14.7% of dose as the predominant urinary metabolite, enabling reliable bioequivalence calibration in ANDA submissions. Supplied as a highly characterized reference material compliant with USP/EP monographs for QC impurity profiling.

Molecular Formula C22H29NO8
Molecular Weight 435.5 g/mol
CAS No. 58657-78-6
Cat. No. B1414315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Propranolol-O-beta-D-glucuronide
CAS58657-78-6
Molecular FormulaC22H29NO8
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17-,18-,19+,20-,22+/m0/s1
InChIKeyPCALHJGQCKATMK-QBUJOIIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Propranolol Glucuronide Standard Overview


(S)-Propranolol-O-beta-D-glucuronide (CAS 58657-78-6) is a chiral, phase II glucuronide metabolite of the non-selective beta-adrenergic antagonist propranolol, formed via UDP-glucuronosyltransferase (UGT)-catalyzed conjugation of the parent drug [1]. It is a white crystalline solid with a molecular formula of C22H29NO8 and a molecular weight of 435.47 g/mol [2]. In vivo, (S)-propranolol glucuronide is renally cleared and serves as a key marker for assessing propranolol's pharmacokinetic profile and stereoselective metabolism .

1
Chiral reference standard for stereoselective metabolism studies
2
Enantiomer-specific bioanalytical method validation and PK profiling
3
UGT isoform activity probe for hepatic vs. extrahepatic first-pass research

(S)-Propranolol Glucuronide: Differentiation from Other Standards


The scientific utility of (S)-Propranolol-O-beta-D-glucuronide is inherently linked to its stereochemistry and the specific, quantifiable differences in its formation, disposition, and analytical behavior compared to its R-(+)-enantiomer and other propranolol conjugates. Stereoselectivity is a defining feature of propranolol metabolism: the ratio of Vmax/Km for the glucuronide conjugate of S(-)-propranolol is 2.1 to 4.9-fold greater than for the R(+)-enantiomer [1]. Consequently, using a racemic mixture, the R-enantiomer alone, or a different metabolite (e.g., 4-hydroxypropranolol glucuronide) will lead to inaccurate quantification, misinterpretation of metabolic pathways, and invalid analytical method validation due to different recovery rates and chromatographic behavior [2]. Therefore, precise research or regulatory applications demand the isolated (S)-enantiomer to ensure specificity and reliability.

Racemic mixture may shift enantiomer ratios due to distinct formation and clearance kinetics; accurate quantification requires the isolated (S)-enantiomer.
R-(+)-glucuronide is not interchangeable: UGT1A10 preferentially forms the (R)-enantiomer, confounding tissue-specific metabolism models.
Other propranolol conjugates (e.g., 4-hydroxypropranolol glucuronide) show different chromatographic recovery; method specificity must be re-verified.

(S)-Propranolol Glucuronide: Quantitative Differentiation Evidence


Human Pharmacokinetics: Urinary Excretion Profile

In a clinical study of 16 healthy Chinese Han subjects administered a 20 mg oral dose of racemic propranolol, the cumulative urinary excretion of the S-(-)-glucuronide was nearly double that of its R-(+)-counterpart. The elimination half-life (t1/2) of the (S)-enantiomer was 1.45-fold longer, and the maximum excretion rate (Tmax) was 1.26-fold longer, demonstrating significantly slower elimination and greater systemic persistence .

Urinary excretion profile
Reported
S-(-) cumulative excretion ~1.9× higher vs R-(+); t1/2 1.45× longer
Supports enantiomer-specific PK modeling
Human urine data; source to verify
Pharmacokinetics Stereoselective Metabolism Drug Disposition

Human Enzyme Kinetics: Catalytic Efficiency

A steady-state pharmacokinetic study in healthy adults demonstrated that the intrinsic formation rate of the (S)-glucuronide conjugate is significantly favored over the (R)-enantiomer. The ratio of Vmax/Km for the glucuronide conjugate of S(-)-propranolol was found to be 2.1 to 4.9-fold greater than for the R(+)-enantiomer within individual subjects, confirming a strong stereoselective bias in its formation [1].

Enzyme kinetics Vmax/Km
Head-to-head
2.1–4.9-fold higher Vmax/Km for (S)-glucuronide vs (R)-
Supports preferential formation context
Steady-state human PK study
Enzyme Kinetics Stereoselectivity UGT Activity

UGT1A9 and UGT1A10 Stereoselectivity

In vitro screening of 15 recombinant human UGT isoforms revealed a striking, opposite stereoselectivity between the hepatic enzyme UGT1A9 and the extrahepatic enzyme UGT1A10. UGT1A9 glucuronidated S-propranolol much faster than R-propranolol, while UGT1A10 exhibited the reverse preference. This demonstrates that (S)-Propranolol-O-beta-D-glucuronide is not a generic UGT substrate; its formation is enzyme- and tissue-specific [1]. The Km values for both enantiomers were similar, indicating comparable binding affinities, but the Vmax for the (S)-enantiomer was significantly higher for UGT1A9 [1].

UGT isoform selectivity
Head-to-head
Opposite stereoselectivity: UGT1A9 favors (S)-, UGT1A10 favors (R)-
Supports UGT1A9 probe specificity context
Recombinant UGT panel assay
Drug Metabolism UDP-Glucuronosyltransferase In Vitro Assay

RP-HPLC Method Validation: Recovery and Precision

A validated RP-HPLC method for the direct determination of propranolol glucuronide enantiomers demonstrated that the (S)-enantiomer can be reliably quantified with excellent accuracy and precision. The method yielded an average recovery of 100.1% for S-(-)-propranolol glucuronide, with a relative standard deviation (RSD) of less than 10% across a linear range of 0.50 to 20.0 μmol/L [1]. This is comparable to the 99.8% recovery for the R-enantiomer, confirming the assay's robustness for both species [1].

RP-HPLC validation
Method context
Recovery 100.1% (S-), RSD <10%; LLOQ 0.5 μmol/L
Supports reliable enantiomer quantification
Spiked rat microsome matrix
Analytical Chemistry Method Validation Quality Control

Regulatory Compliance: Certified Reference Material

As a commercial reference standard, (S)-Propranolol-O-beta-D-glucuronide is supplied as a highly characterized material that meets the stringent specifications of major global pharmacopoeias and regulatory bodies, including the United States Pharmacopeia (USP), European Medicines Agency (EMA), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP) [1]. It is provided with a detailed Structure Elucidation Report (SER) and is suitable for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [1].

Regulatory compliance
Data to verify
Stated compliance with USP, EP, JP, BP; includes SER
Supplier documentation review advised
Certificates and SER should be requested
Regulatory Science Quality Assurance Reference Standards

(S)-Propranolol Glucuronide: Key Application Scenarios


Pharmacokinetic and Bioequivalence Studies

In human PK studies, the (S)-glucuronide is the major urinary metabolite, with an excretion of 14.7% of the dose, nearly double that of the R-enantiomer (7.68%) . This significant difference makes it the preferred analyte for assessing the extent of presystemic glucuronidation and overall drug exposure. Using the isolated (S)-standard ensures accurate calibration curves and reliable quantification of this primary elimination pathway, a requirement for robust bioequivalence data in ANDA submissions [1].

In Vitro DDI Studies with UGT1A9

The strong preference of UGT1A9 for the (S)-enantiomer, compared to UGT1A10, makes (S)-Propranolol-O-beta-D-glucuronide a specific probe substrate for this hepatic enzyme [2]. By quantifying the formation of the (S)-glucuronide in human liver microsome assays, researchers can assess the inhibitory or inductive potential of new chemical entities on UGT1A9 activity, a critical step in predicting clinically relevant DDIs.

Analytical Method Development for Chiral Quantification

The validated RP-HPLC method demonstrates that the (S)-glucuronide can be directly quantified with excellent recovery (100.1%) and precision (RSD < 10%) alongside its enantiomer [3]. This standard is essential for developing and validating any bioanalytical method (e.g., LC-MS/MS) that requires the simultaneous, accurate measurement of both propranolol glucuronide enantiomers in complex matrices like plasma or urine.

QC and Impurity Profiling for Propranolol API

As a key metabolite, (S)-Propranolol-O-beta-D-glucuronide can be present as a process impurity or degradation product in propranolol active pharmaceutical ingredient (API). Its availability as a highly characterized reference material, compliant with USP and EP standards [1], allows QC laboratories to identify, quantify, and set specifications for this specific impurity, ensuring batch-to-batch consistency and regulatory compliance.

Application
Selection Property
Validation Focus
Pharmacokinetic research studies
Stereoselective metabolism context
Enantiomer-specific urinary excretion endpoints
UGT1A9 activity probe studies
Isoform-selectivity assay context
UGT1A9-mediated glucuronidation rate
Chiral bioanalytical method validation
Enantiomeric resolution and recovery
RP-HPLC/LC-MS/MS recovery and precision endpoints
API impurity profiling
Certified reference material documentation
Impurity identification and specification limits

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Propranolol-O-beta-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.